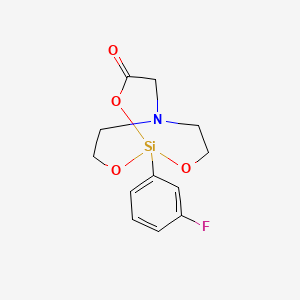
17-epi-Tipredane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-epi-Tipredane is a synthetic steroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is a stereoisomer of Tipredane, differing in the configuration at the 17th carbon position. This compound has garnered interest in various scientific fields due to its unique pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Tipredane typically involves the stereoselective reduction of a precursor steroid compound. One common method includes the use of selective hydrogenation techniques to achieve the desired stereochemistry at the 17th carbon. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures consistency in the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the steroid backbone, often employing reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of alkyl or acyl groups.
科学的研究の応用
Chemistry: 17-epi-Tipredane is used as a model compound in the study of steroid chemistry, particularly in understanding stereoselective synthesis and reaction mechanisms.
Biology: In biological research, this compound is utilized to study its effects on cellular processes, including its role in modulating inflammatory responses and immune function.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a therapeutic agent, with ongoing research into its efficacy and safety profiles.
作用機序
17-epi-Tipredane exerts its effects primarily through binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. The compound also affects various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune responses.
類似化合物との比較
Tipredane: The parent compound, differing only in the stereochemistry at the 17th carbon.
Prednisolone: Another synthetic steroid with similar anti-inflammatory properties.
Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.
Uniqueness: 17-epi-Tipredane is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its isomers and other similar compounds. This uniqueness can translate to variations in efficacy, potency, and side effect profiles, making it a valuable compound for targeted therapeutic applications.
特性
CAS番号 |
85197-76-8 |
|---|---|
分子式 |
C22H31FO2S2 |
分子量 |
410.6 g/mol |
IUPAC名 |
(8S,10S,11S,13S,14S,17R)-17-ethylsulfanyl-9-fluoro-11-hydroxy-10,13-dimethyl-17-methylsulfanyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO2S2/c1-5-27-21(26-4)11-9-16-17-7-6-14-12-15(24)8-10-19(14,2)22(17,23)18(25)13-20(16,21)3/h8,10,12,16-18,25H,5-7,9,11,13H2,1-4H3/t16-,17-,18-,19-,20-,21+,22?/m0/s1 |
InChIキー |
DXEXNWDGDYUITL-IBOYTWHMSA-N |
異性体SMILES |
CCS[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)SC |
正規SMILES |
CCSC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


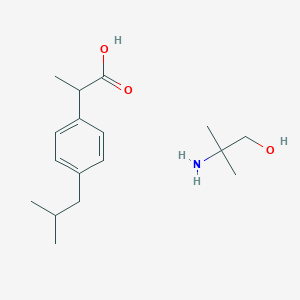



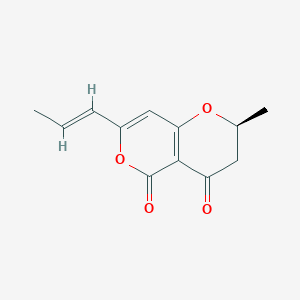
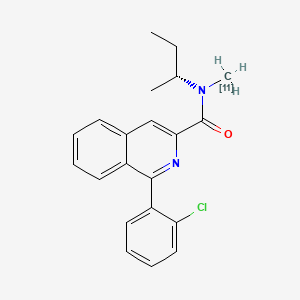

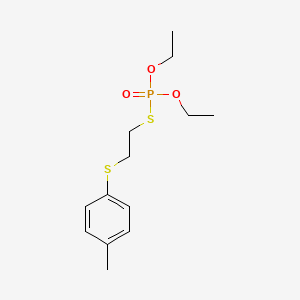


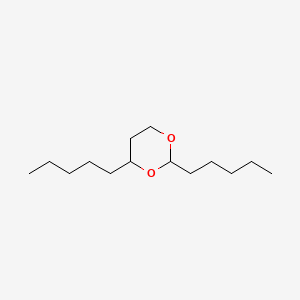
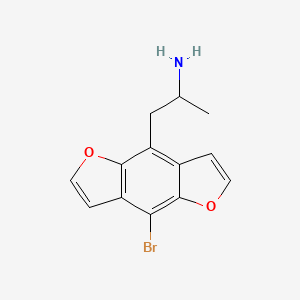
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
